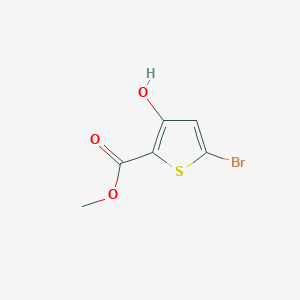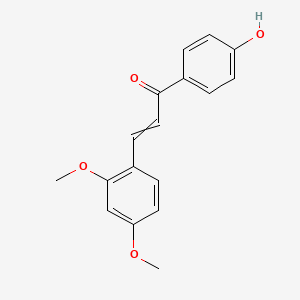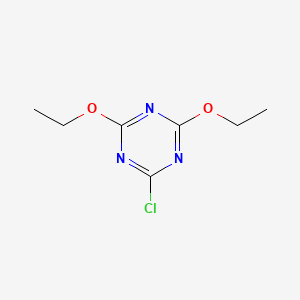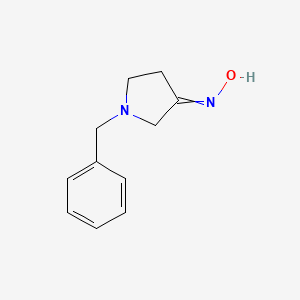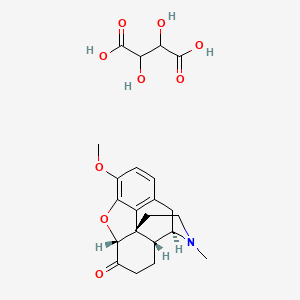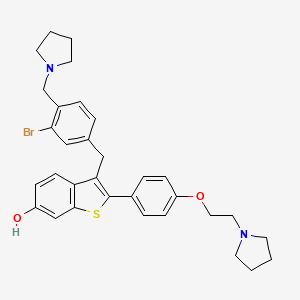
4-Chloro-1,1'-biphenyl
描述
4-Chloro-1,1'-biphenyl is a complex organic compound that features a benzo[b]thiophene core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1'-biphenyl typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the bromine and pyrrolidine groups through nucleophilic substitution reactions. The final steps involve the attachment of the ethoxy and phenyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
化学反应分析
Types of Reactions
4-Chloro-1,1'-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Chloro-1,1'-biphenyl depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: This compound shares the pyrrolidine and benzyl groups but lacks the benzo[b]thiophene core.
Functionalized Pyrrolo[3,4-b]pyridines: These compounds have a similar pyrrolidine structure but differ in the core scaffold.
Uniqueness
4-Chloro-1,1'-biphenyl is unique due to its specific combination of functional groups and the benzo[b]thiophene core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C32H35BrN2O2S |
|---|---|
分子量 |
591.6 g/mol |
IUPAC 名称 |
3-[[3-bromo-4-(pyrrolidin-1-ylmethyl)phenyl]methyl]-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1-benzothiophen-6-ol |
InChI |
InChI=1S/C32H35BrN2O2S/c33-30-20-23(5-6-25(30)22-35-15-3-4-16-35)19-29-28-12-9-26(36)21-31(28)38-32(29)24-7-10-27(11-8-24)37-18-17-34-13-1-2-14-34/h5-12,20-21,36H,1-4,13-19,22H2 |
InChI 键 |
QVDZMCVSIVITGR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)CC5=CC(=C(C=C5)CN6CCCC6)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
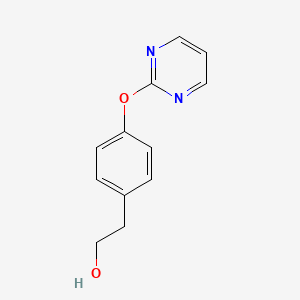
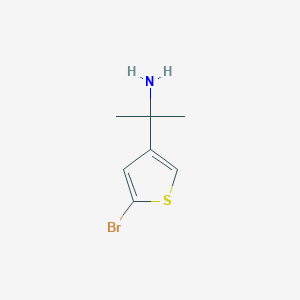
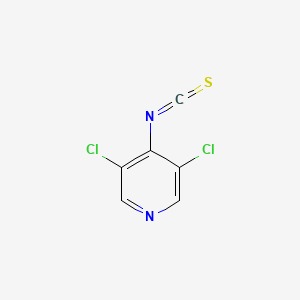
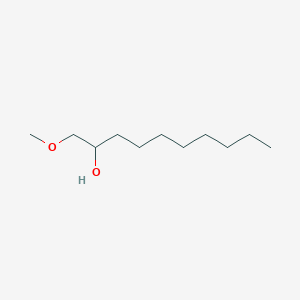
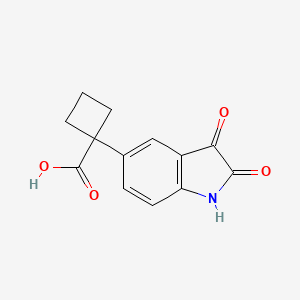
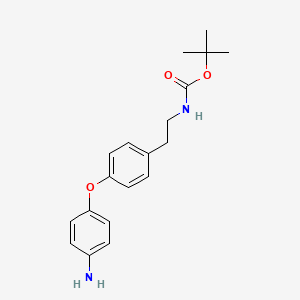
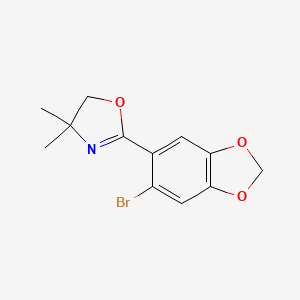
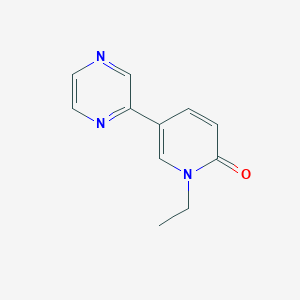
![Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-](/img/structure/B8660179.png)
